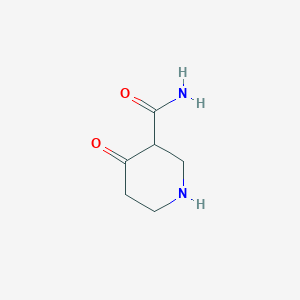![molecular formula C10H11Cl2N3 B1405775 2,4-Dichlor-6-Cyclopropyl-5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin CAS No. 1449117-31-0](/img/structure/B1405775.png)
2,4-Dichlor-6-Cyclopropyl-5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin
Übersicht
Beschreibung
2,4-Dichloro-6-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a versatile small molecule scaffold used in various scientific research and industrial applications. This compound is characterized by its unique structure, which includes a cyclopropyl group and a tetrahydropyrido[4,3-d]pyrimidine core, making it a valuable intermediate in the synthesis of more complex molecules .
Wissenschaftliche Forschungsanwendungen
mTOR-Kinase-Inhibition
Diese Verbindung wird als Inhibitor der mTOR-Kinase (mammalian target of rapamycin) eingesetzt. mTOR ist ein wichtiger Bestandteil des Zellwachstums und des Stoffwechsels, und seine Inhibition kann bei der Behandlung von Krankheiten im Zusammenhang mit dysregulierter Zellproliferation, wie z. B. Krebs, von Vorteil sein .
PI3-Kinase-Inhibition
Die Verbindung dient auch als Inhibitor von Phosphoinositid-3-Kinasen (PI3K). PI3Ks sind an verschiedenen zellulären Funktionen beteiligt, darunter Zellwachstum, Proliferation, Differenzierung, Motilität, Überleben und intrazellulärer Transport. Die Inhibition der PI3K-Aktivität ist ein potenzieller therapeutischer Ansatz für Erkrankungen wie Krebs und Autoimmunerkrankungen .
Behandlung von hSMG-1-bedingten Erkrankungen
Sie ist an therapeutischen Methoden zur Behandlung von hSMG-1-bedingten Erkrankungen beteiligt. hSMG-1 ist eine Proteinkinase, die in die zelluläre Stressantwort involviert ist, und ihre Modulation kann bei Erkrankungen entscheidend sein, bei denen der Stressantwortweg defekt ist .
PARP-Inhibition
Die Verbindung ist ein Vorläufer bei der Synthese von PARP-Inhibitoren. Poly(ADP-Ribose)-Polymerase (PARP) ist ein Enzym, das eine Rolle bei der DNA-Reparatur spielt. PARP-Inhibitoren werden zur Behandlung von Krebs eingesetzt, indem das Konzept der synthetischen Letalität ausgenutzt wird .
Organische Synthese
Aufgrund ihrer einzigartigen strukturellen Eigenschaften ist diese Verbindung ein wertvolles Zwischenprodukt in der organischen Synthese. Sie kann verwendet werden, um eine Vielzahl komplexer Moleküle für die weitere Anwendung in der medizinischen Chemie und Arzneimittelentwicklung zu erzeugen .
Chemische Forschung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2,4-dichloropyrimidine and cyclopropylamine.
Cyclization Reaction: The cyclopropylamine is reacted with 2,4-dichloropyrimidine under controlled conditions to form the tetrahydropyrido[4,3-d]pyrimidine core.
Chlorination: The resulting intermediate is then chlorinated to introduce the chlorine atoms at the 2 and 4 positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific solvents to facilitate the reactions .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dichloro-6-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 2 and 4 positions can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the nitrogen atoms in the pyrimidine ring.
Cyclization Reactions: The compound can participate in further cyclization
Eigenschaften
IUPAC Name |
2,4-dichloro-6-cyclopropyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N3/c11-9-7-5-15(6-1-2-6)4-3-8(7)13-10(12)14-9/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFIAVFRPYSKEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC3=C(C2)C(=NC(=N3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-[1,4'-bipiperidin]-4-ol hydrochloride](/img/structure/B1405694.png)

![3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1405698.png)



![Potassium 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]propanoate](/img/structure/B1405705.png)







